Regioisomeric Distinction: Hydrogen-Bond Acceptor Count and TPSA Differentiate Target from N-Benzyl-2-(3,4,5-trimethoxyphenoxy)acetamide
The target compound possesses 6 hydrogen-bond acceptor (HBA) sites versus 5 for its closest regioisomer N-benzyl-2-(3,4,5-trimethoxyphenoxy)acetamide (CAS 24789-76-2) [1]. The additional HBA arises from the formyl oxygen, which resides on the phenoxy substituent in the target compound but is absent in the regioisomer (which carries an unsubstituted benzyl group). This difference translates into a topological polar surface area (TPSA) of 76.3 Ų for the target compound versus 57.9 Ų for the regioisomer, a 31.8% increase that significantly alters membrane permeability and target-binding surface complementarity [1].
| Evidence Dimension | Hydrogen-Bond Acceptor Count (HBA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBA = 6; TPSA = 76.3 Ų; XLogP3-AA = 2.1 |
| Comparator Or Baseline | N-Benzyl-2-(3,4,5-trimethoxyphenoxy)acetamide (CAS 24789-76-2): HBA = 5; TPSA = 57.9 Ų; XLogP3-AA = 3.1 |
| Quantified Difference | ΔHBA = +1 (20% increase); ΔTPSA = +18.4 Ų (31.8% increase); ΔXLogP3-AA = -1.0 (more hydrophilic) |
| Conditions | Computed physicochemical properties from PubChem (2025 release) and ChemSpider, standard XLogP3 algorithm |
Why This Matters
A 31.8% higher TPSA and an additional hydrogen-bond acceptor directly impact oral bioavailability predictions, blood-brain barrier penetration, and target-binding pharmacophore models, making the two regioisomers non-interchangeable in lead-optimization campaigns.
- [1] PubChem CID 34089948, Computed Properties (HBA, TPSA, XLogP3), National Center for Biotechnology Information, 2025. View Source
